molecular formula C16H23NO2 B5741305 1-(Azepan-1-yl)-2-(3,4-dimethylphenoxy)ethanone

1-(Azepan-1-yl)-2-(3,4-dimethylphenoxy)ethanone

Cat. No.: B5741305
M. Wt: 261.36 g/mol
InChI Key: JHYCMTISPQQAAY-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(3,4-dimethylphenoxy)ethanone is an organic compound that features a seven-membered azepane ring attached to an ethanone moiety, which is further connected to a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-(3,4-dimethylphenoxy)ethanone typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Attachment of the Ethanone Moiety: The ethanone group can be introduced via acylation reactions using reagents like acetic anhydride or acetyl chloride.

    Introduction of the Dimethylphenoxy Group: The final step involves the etherification of the ethanone intermediate with 3,4-dimethylphenol under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)-2-(3,4-dimethylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(Azepan-1-yl)-2-(3,4-dimethylphenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(3,4-dimethylphenoxy)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

    1-(Piperidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone: Similar structure with a six-membered piperidine ring instead of the seven-membered azepane ring.

    1-(Morpholin-1-yl)-2-(3,4-dimethylphenoxy)ethanone: Contains a morpholine ring instead of the azepane ring.

Uniqueness: 1-(Azepan-1-yl)-2-(3,4-dimethylphenoxy)ethanone is unique due to the presence of the azepane ring, which can impart different steric and electronic properties compared to its analogs

Properties

IUPAC Name

1-(azepan-1-yl)-2-(3,4-dimethylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-13-7-8-15(11-14(13)2)19-12-16(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYCMTISPQQAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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